molecular formula C8H13N3 B2589185 2-(Aminomethyl)-N,N-dimethylpyridin-4-amine CAS No. 500716-28-9

2-(Aminomethyl)-N,N-dimethylpyridin-4-amine

Cat. No. B2589185
CAS RN: 500716-28-9
M. Wt: 151.213
InChI Key: CBBNMRHBOTWANO-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)pyridine” is also known as “2-Picolylamine”. It is primarily used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use . It is a synthesis reagent used in the synthesis of PPD analogues and is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-N,N-dimethylpyridin-4-amine” were not found, amines in general can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .


Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)pyridine” is given by the SMILES string NCc1ccccn1 .


Chemical Reactions Analysis

Amines can react rapidly with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

The density of “2-(Aminomethyl)pyridine” is 1.05 g/mL at 25 °C (lit.) .

Scientific Research Applications

Cancer Research and Therapeutics

While still under investigation, nicotinamide’s role in cancer prevention and treatment is intriguing. It affects cellular metabolism, DNA repair, and oxidative stress pathways. Researchers explore its potential as an adjunct therapy alongside conventional treatments.

Safety and Hazards

“2-(Aminomethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-3-4-10-7(5-8)6-9/h3-5H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBNMRHBOTWANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500716-28-9
Record name 2-(aminomethyl)-N,N-dimethylpyridin-4-amine
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